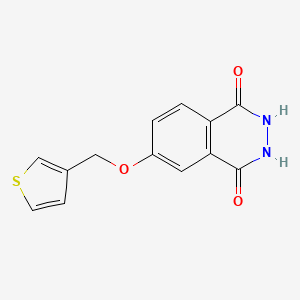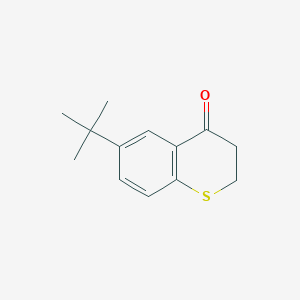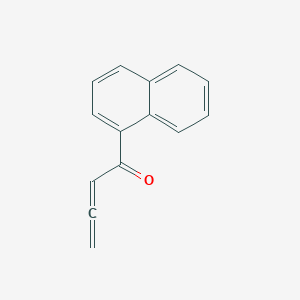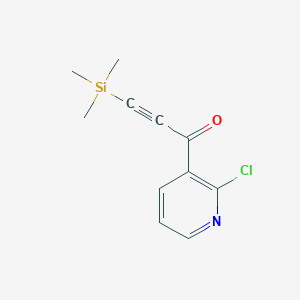
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a trimethylsilyl group attached to a prop-2-yn-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as potassium carbonate or sodium hydride is used to deprotonate the acetylene, facilitating its nucleophilic attack on the 2-chloropyridine.
Catalysts: Palladium or copper catalysts are often employed to enhance the reaction efficiency.
Solvents: Common solvents used include tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of pyridine carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
- 1-(2-Bromopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Fluoropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
- 1-(2-Iodopyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one
Comparison: 1-(2-Chloropyridin-3-YL)-3-(trimethylsilyl)prop-2-YN-1-one is unique due to the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, fluorine, and iodine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical and biological systems.
Propiedades
Fórmula molecular |
C11H12ClNOSi |
|---|---|
Peso molecular |
237.76 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-3-yl)-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C11H12ClNOSi/c1-15(2,3)8-6-10(14)9-5-4-7-13-11(9)12/h4-5,7H,1-3H3 |
Clave InChI |
ZNSSFNXFFDKRIC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(=O)C1=C(N=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


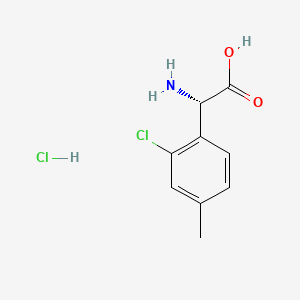
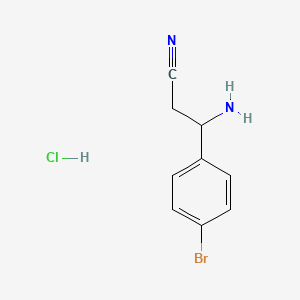
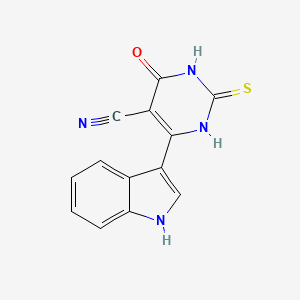
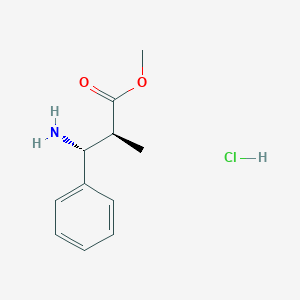

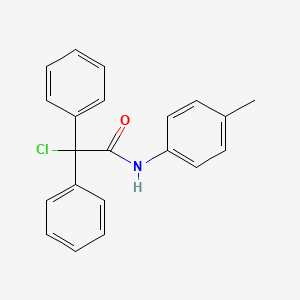

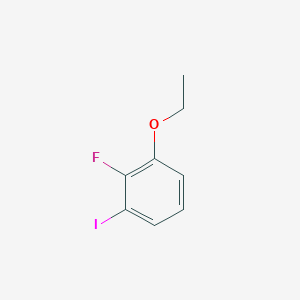
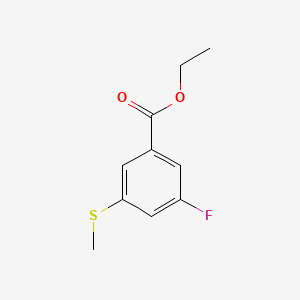
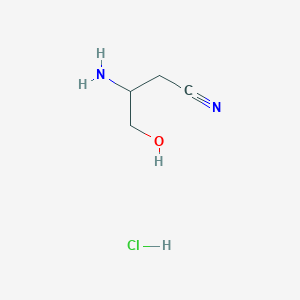
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
